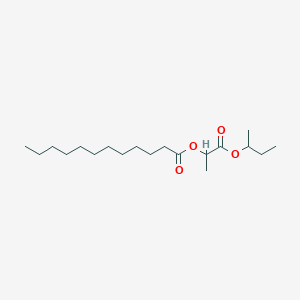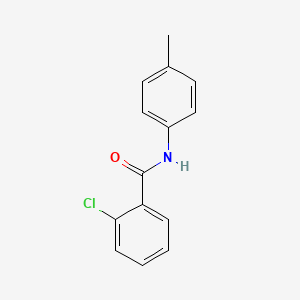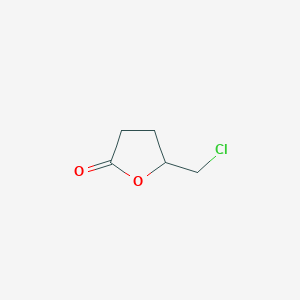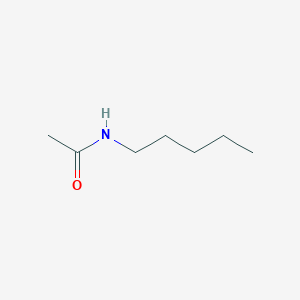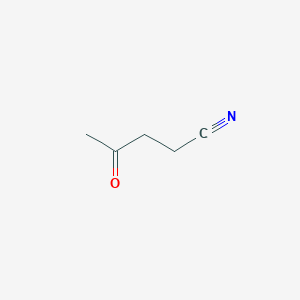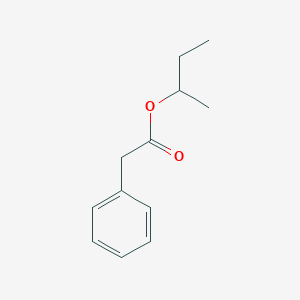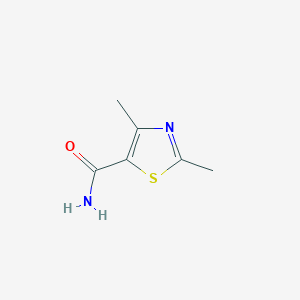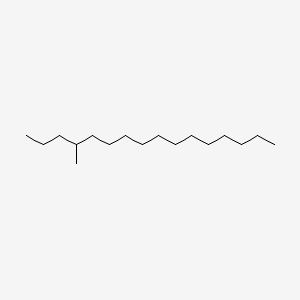
4-Methylhexadecane
描述
4-Methylhexadecane is an organic compound with the molecular formula C₁₇H₃₆. It is a branched alkane, specifically a methyl-substituted hexadecane. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds. The structure of this compound includes a hexadecane backbone with a methyl group attached to the fourth carbon atom.
准备方法
Synthetic Routes and Reaction Conditions: 4-Methylhexadecane can be synthesized through various methods. One common synthetic route involves the alkylation of hexadecane with a methylating agent. For instance, the reaction of hexadecane with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound. Another method involves the reduction of 4-methylhexadecanone using hydrogen gas in the presence of a palladium on carbon catalyst.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-methylhexadecanone. This process typically involves the use of a hydrogenation reactor where the ketone is exposed to hydrogen gas under high pressure and temperature in the presence of a palladium or platinum catalyst.
化学反应分析
Types of Reactions: 4-Methylhexadecane, like other alkanes, primarily undergoes reactions characteristic of saturated hydrocarbons. These include:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Halogenation: Reaction with halogens such as chlorine or bromine under ultraviolet light to form haloalkanes.
Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.
Common Reagents and Conditions:
Oxidation: Requires oxygen or an oxidizing agent such as potassium permanganate.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Cracking: Requires high temperatures and sometimes a catalyst such as zeolites.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Halogenation: Haloalkanes such as 4-chloro- or 4-bromohexadecane.
Cracking: Smaller alkanes and alkenes.
科学研究应用
4-Methylhexadecane has several applications in scientific research:
Chemistry: Used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.
Biology: Studied for its role in the lipid metabolism of certain microorganisms.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of lubricants and surfactants.
作用机制
The mechanism of action of 4-Methylhexadecane is primarily related to its chemical properties as a hydrocarbon. In biological systems, it can interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability. In chemical reactions, its reactivity is influenced by the presence of the methyl group, which can affect the stability and reactivity of intermediates formed during reactions.
相似化合物的比较
Hexadecane: A straight-chain alkane with the formula C₁₆H₃₄.
2-Methylhexadecane: Another methyl-substituted hexadecane with the methyl group on the second carbon atom.
Octadecane: A longer-chain alkane with the formula C₁₈H₃₈.
Uniqueness of 4-Methylhexadecane: this compound is unique due to the specific position of the methyl group on the fourth carbon atom, which can influence its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-substituted hexadecanes.
属性
IUPAC Name |
4-methylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPYGSHKSWUCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947980 | |
| Record name | 4-Methylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25117-26-4 | |
| Record name | 4-Methylhexadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25117-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylhexadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-n-[2-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1606554.png)


